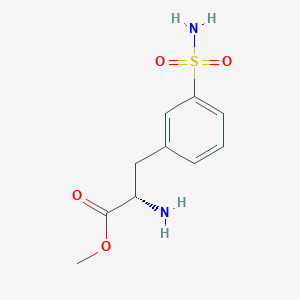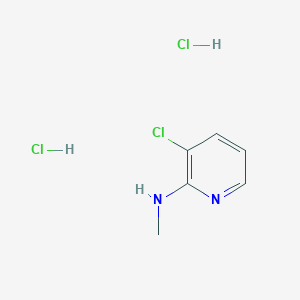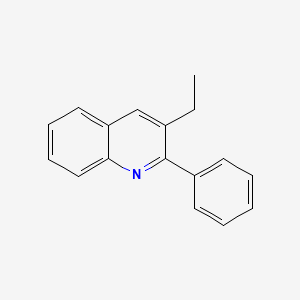![molecular formula C21H27NO2 B14066808 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol CAS No. 1232196-73-4](/img/structure/B14066808.png)
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound belonging to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research. The structure of this compound includes a benzazepine core with a methoxy group at the 7th position and a phenylbutyl group at the 3rd position.
Méthodes De Préparation
The synthesis of 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing the starting materials in ethanol with pyridine as a base. The product is then isolated through precipitation, washing, and drying.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand for studying receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand for GluN2B receptors, which are subunits of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates their activity and influences various signaling pathways in the brain .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol include other benzazepine derivatives, such as:
- 7-methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 2,3-dihydro-8-(3-hydroxypropyl)-4-methoxy-7-methylbenzo[c]azepin-1-one
These compounds share a similar benzazepine core but differ in their substituents, which can significantly impact their pharmacological properties and applications. The unique combination of the methoxy and phenylbutyl groups in this compound contributes to its distinct biological activity and potential therapeutic uses.
Propriétés
Numéro CAS |
1232196-73-4 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
8-methoxy-3-(4-phenylbutyl)-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
InChI |
InChI=1S/C21H27NO2/c1-24-19-10-11-20-18(15-19)12-14-22(16-21(20)23)13-6-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21,23H,5-6,9,12-14,16H2,1H3 |
Clé InChI |
NXWYICVCGHHJOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CN(CC2)CCCCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)









